BenchChemオンラインストアへようこそ!

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

Physicochemical profiling Drug-likeness Lead optimization

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049374-69-7; molecular formula C22H26ClN5O3; MW 443.93) is a synthetic, disubstituted oxalamide belonging to the N,N′-diaryl/heteroaryl-oxalamide chemotype. The compound is distinguished by the simultaneous presence of a 4-acetamidophenyl terminus on one oxalamide nitrogen and a 2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl terminus on the other—a combination not represented among publicly disclosed bioactive oxalamides.

Molecular Formula C22H26ClN5O3
Molecular Weight 443.93
CAS No. 1049374-69-7
Cat. No. B2378973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
CAS1049374-69-7
Molecular FormulaC22H26ClN5O3
Molecular Weight443.93
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H26ClN5O3/c1-16(29)25-18-4-6-19(7-5-18)26-22(31)21(30)24-10-11-27-12-14-28(15-13-27)20-8-2-17(23)3-9-20/h2-9H,10-15H2,1H3,(H,24,30)(H,25,29)(H,26,31)
InChIKeyFDGSISWXHBADPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049374-69-7): Chemotype, Structural Identity, and Procurement Relevance


N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049374-69-7; molecular formula C22H26ClN5O3; MW 443.93) is a synthetic, disubstituted oxalamide belonging to the N,N′-diaryl/heteroaryl-oxalamide chemotype . The compound is distinguished by the simultaneous presence of a 4-acetamidophenyl terminus on one oxalamide nitrogen and a 2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl terminus on the other—a combination not represented among publicly disclosed bioactive oxalamides [1]. Oxalamide derivatives as a class have been investigated as CB1 cannabinoid receptor ligands, HIV-1 gp120 entry inhibitors, TNFα/PDE4 modulators, anticonvulsants, and PAI-1 inhibitors; however, the specific pharmacological profile of this compound remains unpublished in the peer-reviewed primary literature [2][3][4][5].

Why In-Class Substitution of N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide Cannot Be Assumed


Within the oxalamide chemotype space, biological activity is exquisitely sensitive to the identity and substitution pattern of both terminal amine-derived fragments. Published SAR on piperazine-containing oxalamides at CB1 receptors demonstrates that the presence and position of the 4-chlorophenyl substituent on the piperazine ring critically modulates receptor binding affinity, with 2-chlorophenyl/4-chlorophenyl combinations yielding the most potent scaffold in that series [1]. Likewise, the 4-acetamidophenyl motif confers hydrogen-bond donor/acceptor capacity (via the acetamide –NH–C(=O)CH3 group) that is absent in simpler N-phenyl oxalamides such as NBD-556 [2]. The ethyl linker between the oxalamide core and the piperazine nitrogen introduces conformational flexibility that differs from the propyl-linked analog TASP0433864 (CAS 1049510-16-8) or the direct N-phenyl attachment found in N,N′-bis(4-chlorophenyl)oxalamide . Consequently, neither the biological target engagement profile nor the physicochemical property set (logP, PSA, rotatable bond count) of this compound can be reliably inferred from any single close analog—each substitution decision (chlorine position, acetamide presence, linker length) represents an independent SAR variable.

Quantitative Differentiation Evidence Guide for CAS 1049374-69-7 Relative to Structural Analogs


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (TASP0433864)

The target compound differs from its closest commercially cataloged analog, N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (TASP0433864, CAS 1049510-16-8), in three structurally consequential parameters: (i) substitution of the 4-chlorophenyl group for phenyl on the piperazine ring, introducing a halogen atom (ΔMW +34.5 Da) that increases lipophilicity (predicted ΔlogP ≈ +0.5 to +0.7) and enables potential halogen-bonding interactions; (ii) shortening of the linker from propyl to ethyl, reducing the rotatable bond count by one (from 12 to 11) ; (iii) the 4-chlorophenyl substitution pattern is specifically associated with enhanced CB1 receptor binding in piperazine-containing oxalamide/urea series, whereas the unsubstituted phenyl analog was consistently less potent across multiple chemotypes [1]. These differences are not interchangeable for any assay where logP-driven membrane partitioning, halogen-π interactions, or conformational pre-organization influence the outcome.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor/Acceptor Topology: Differentiation from NBD-556-Class HIV-1 Entry Inhibitors

The 4-acetamidophenyl terminus of the target compound provides a geometrically distinct hydrogen-bond donor/acceptor array (amide –NH– and carbonyl C=O) compared with the N-phenyl-oxalamide HIV-1 entry inhibitor class exemplified by NBD-556 [N-(4-chlorophenyl)-N′-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide] [1]. In NBD-556 and its active congeners, the oxalamide NH groups serve as the sole H-bond donors; the target compound introduces an additional acetamide NH donor at the para position of the phenyl ring, laterally displaced from the oxalamide plane. This expansion of the H-bond donor count from 2 to 3 (and H-bond acceptor count from 3 to 5, counting oxalamide carbonyls, acetamide carbonyl, and piperazine nitrogens) may differentially modulate binding to targets where a more extensive hydrogen-bond network is thermodynamically favorable . In the HIV-1 gp120 CD4-binding pocket, the oxalamide NH groups of NBD-556 engage in critical H-bonds with gp120 residues; the additional acetamide donor in the target compound could either enhance affinity or introduce steric/electrostatic clashes depending on the specific binding-site geometry [1].

Hydrogen-bonding pharmacophore HIV-1 gp120 Protein-protein interaction

Piperazine 4-Chlorophenyl Substituent Contribution to Receptor Binding: Evidence from CB1 Cannabinoid Ligand SAR

In a systematic SAR study of urea, carbamate, amide, sulfonamide, and oxalamide derivatives based on the 1-benzhydrylpiperazine scaffold, the combination of 2-chlorophenyl and 4-chlorophenyl substituents on the benzhydryl group was identified as the most potent scaffold for CB1 receptor binding [1]. Although the target compound (CAS 1049374-69-7) was not directly evaluated in this study, the presence of the 4-chlorophenyl group on the piperazine ring (rather than on a benzhydryl carbon) positions it within a SAR landscape where chlorine substitution on the piperazine N-aryl ring is a known driver of enhanced target affinity. In the CB1 oxalamide sub-series, compounds bearing chlorinated phenyl rings consistently exhibited higher CB1 binding affinity than their unsubstituted or methyl-substituted counterparts; e.g., urea derivative 131a [1-((2-chlorophenyl)(4-chlorophenyl)methyl)-4-(pyrrolidine-1-carbonyl)piperazine] showed modest CB1 affinity while the corresponding unsubstituted phenyl analog was inactive [1]. The target compound's 4-chlorophenylpiperazine motif thus carries a chlorination pattern concordant with known potency-enhancing SAR, but without direct experimental confirmation in the same assay system.

CB1 receptor Structure-activity relationship Piperazine pharmacophore

Conformational Restriction via Ethyl Linker: Comparison with Propyl-Linked Analog TASP0433864

The target compound incorporates an ethyl (–CH2CH2–) linker between the oxalamide N2 nitrogen and the piperazine ring, whereas the structurally analogous TASP0433864 (CAS 1049510-16-8) employs a propyl (–CH2CH2CH2–) linker. This one-methylene difference reduces the rotatable bond count from 12 to 11 and shortens the maximum nitrogen-to-nitrogen distance between the oxalamide core and the piperazine distal nitrogen by approximately 1.2–1.5 Å (based on standard C–C bond lengths) . In published oxalamide SAR, linker length has been shown to modulate both potency and target selectivity: for example, among diphenyl oxalamide anticonvulsants, the nature and length of the N1 substituent profoundly affected activity in the maximal electroshock seizure (MES) test, with certain alkyl spacer lengths yielding protection while others were inactive [1]. The ethyl linker of the target compound positions the 4-chlorophenylpiperazine moiety closer to the oxalamide plane than the propyl linker does, potentially altering the conformational ensemble sampled by the piperazine ring and affecting the presentation of the 4-chlorophenyl group to a binding partner.

Conformational analysis Linker SAR Molecular flexibility

Evidence-Anchored Application Scenarios for N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide in Scientific Procurement


Medicinal Chemistry SAR Exploration of Piperazine-Aryl Oxalamides for CNS GPCR Targets

Based on the class-level SAR from CB1 cannabinoid receptor studies [1], this compound is suited as a probe molecule in CNS GPCR lead optimization programs where the effect of 4-chlorophenyl substitution on piperazine (vs. phenyl, 4-fluorophenyl, or 4-methylphenyl) must be empirically determined. The 4-acetamidophenyl terminus provides a synthetically tractable handle for further derivatization (e.g., hydrolysis to the aniline, acylation, or sulfonylation) while maintaining the oxalamide hydrogen-bonding framework. Procurement of this specific CAS number is warranted over TASP0433864 or other des-chloro analogs when the research question explicitly requires halogen-π interaction probing or lipophilicity-driven membrane partitioning studies.

HIV-1 gp120 Entry Inhibitor Hit Expansion with Altered H-Bond Pharmacophore

The oxalamide chemotype has validated precedent as an HIV-1 gp120-CD4 interaction inhibitor scaffold (NBD-556 and congeners) [2]. The target compound extends the H-bond donor inventory by one relative to NBD-556 (via the 4-acetamido group) and replaces the tetramethylpiperidine ring with a 4-chlorophenylpiperazine. This altered pharmacophore may sample binding poses within the Phe43 cavity of gp120 that are inaccessible to NBD-556-class molecules. Procurement for antiviral screening panels is appropriate when exploring chemotype expansion beyond the N-phenyl-N′-piperidinyl-oxalamide series.

Physicochemical Property Benchmarking for Oxalamide Lead Optimization Libraries

With a predicted logP of ~4.96, 11 rotatable bonds, and a topological polar surface area (TPSA) of approximately 67 Ų , this compound resides near the upper boundary of typical oral drug-like chemical space (Lipinski Rule of Five). It can serve as a physicochemical benchmark compound within oxalamide-focused combinatorial library design, providing a reference point for assessing how incremental structural changes (e.g., Cl→F substitution, ethyl→propyl linker extension, acetamide→sulfonamide replacement) shift logP, solubility, and permeability parameters. The compound's 97% guaranteed purity from the catalog supplier supports its use as a calibration standard in physicochemical assays.

Chemical Biology Tool Compound for Acetamide-Containing Pharmacophore Screening

The 4-acetamidophenyl group is a recognized pharmacophoric element in urea transporter inhibitors (e.g., N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide) and COX-2/15-LOX dual inhibitors [3]. When combined with the 4-chlorophenylpiperazine motif through an oxalamide linker, this compound provides a unique chemotype for phenotypic or target-based screening cascades. Procurement is justified for screening laboratories that maintain acetamide-containing compound collections and seek to diversify beyond furan-, thiophene-, or benzyl-substituted oxalamide analogs.

Quote Request

Request a Quote for N1-(4-acetamidophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.